(2R)-dihomocitric acid

Description

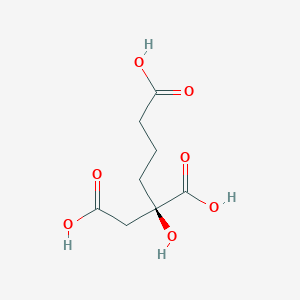

Structure

3D Structure

Properties

Molecular Formula |

C8H12O7 |

|---|---|

Molecular Weight |

220.18 g/mol |

IUPAC Name |

(2R)-2-hydroxypentane-1,2,5-tricarboxylic acid |

InChI |

InChI=1S/C8H12O7/c9-5(10)2-1-3-8(15,7(13)14)4-6(11)12/h15H,1-4H2,(H,9,10)(H,11,12)(H,13,14)/t8-/m1/s1 |

InChI Key |

LOUWLTSPEXZLSA-MRVPVSSYSA-N |

Isomeric SMILES |

C(CC(=O)O)C[C@@](CC(=O)O)(C(=O)O)O |

Canonical SMILES |

C(CC(=O)O)CC(CC(=O)O)(C(=O)O)O |

Origin of Product |

United States |

Occurrence and Biological Distribution of 2r Dihomocitric Acid

Identification and Quantification in Natural Biological Systems

(2R)-Dihomocitric acid has been identified as a naturally occurring organic acid in plant-based foods, notably in French plums (Prunus domestica). Its presence was confirmed through widely targeted metabolomics-based analysis, a sophisticated technique used to identify and quantify a broad range of small molecules in biological samples. nih.gov While plums are known to contain a variety of organic acids such as malic acid, citric acid, and quinic acid which contribute to their characteristic taste, the identification of dihomocitric acid expands the known chemical profile of this fruit. nih.govmdpi.comrjptonline.org

Environmental and Process-Induced Variations in this compound Levels

Research into the effects of different processing techniques on preserved French plums has revealed that mechanical and environmental stressors can significantly alter the fruit's chemical composition. nih.gov Specifically, pressurized treatments used in saccharidation (sugaring) processes have been shown to cause an upregulation in the levels of this compound. nih.govresearchgate.net

This increase is part of a broader shift in the organic acid profile of the plums following pressurization. Studies suggest that such treatments may alter enzyme activities within the fruit, potentially promoting the synthesis pathways for certain acids. nih.gov The physical stress from the pressure might also damage cellular structures, activating or modifying metabolic pathways that lead to an increased concentration of specific organic acids. nih.gov Alongside dihomocitric acid, other organic acids like homocitrate, D-lactic acid, L-citramalic acid, and quinic acid were also observed to be upregulated after pressurized treatments. nih.govresearchgate.net This indicates that pressure-based processing is a key factor in modulating the final concentration of these compounds in the preserved fruit product. nih.gov

Table 1: Effect of Pressurized Saccharidation Treatment on Organic Acids in French Plums

| Compound | Effect of Pressurized Treatment |

| Dihomocitric acid | Upregulation nih.govresearchgate.net |

| Homocitrate | Upregulation nih.govresearchgate.net |

| D-lactic acid | Upregulation nih.govresearchgate.net |

| L-citramalic acid | Upregulation nih.govresearchgate.net |

| Quinic acid | Upregulation nih.govresearchgate.net |

Biosynthetic Pathways and Metabolic Network Integration of 2r Dihomocitric Acid

Elucidation of (2R)-Dihomocitric Acid Biosynthesis Pathways

The synthesis of this compound is primarily understood through its connection to the α-aminoadipate (AAA) pathway, which is essential for lysine (B10760008) biosynthesis in many fungi, certain archaea, and some bacteria. nih.govebi.ac.uk

Homocitrate synthase (HCS), systematically known as acetyl-CoA:2-oxoglutarate C-acetyltransferase, is the key enzyme initiating the biosynthesis that leads to this compound. wikipedia.org HCS catalyzes the first and committed step in the α-aminoadipate pathway. nih.gov The reaction is a condensation of two primary metabolites: acetyl-coenzyme A (acetyl-CoA) and 2-oxoglutarate (α-ketoglutarate), an intermediate of the Krebs cycle. nih.govnih.gov This enzymatic reaction forms homocitrate, the direct precursor to related compounds in the pathway. nih.gov

Research has shown that conditions leading to an upregulation of dihomocitric acid, such as pressurized treatments in plants, may be linked to an increase in the activity of homocitrate synthase. mdpi.comresearchgate.net This directly implicates HCS as the central enzyme in the production of the homocitrate backbone that is characteristic of dihomocitric acid. In the yeast Saccharomyces cerevisiae, HCS activity is carried out by isozymes encoded by the LYS20 and LYS21 genes, which are located in the nucleus. nih.govwikipedia.org

The biosynthesis of this compound begins with fundamental precursor molecules derived from central carbon metabolism. The primary precursors are:

Acetyl-CoA : Provides a two-carbon acetyl group. nih.govwikipedia.org

2-Oxoglutarate : A five-carbon α-keto acid from the tricarboxylic acid (TCA) cycle that serves as the backbone. nih.govwikipedia.org

The condensation of these precursors by homocitrate synthase yields (R)-2-hydroxybutane-1,2,4-tricarboxylate, commonly known as homocitrate. wikipedia.org Homocitrate is a key intermediate that is subsequently acted upon by other enzymes in the α-aminoadipate pathway, such as homoaconitase. wikipedia.org While the precise enzymatic step converting a homocitrate-like intermediate to this compound is less characterized, the pathway context places it within 2-oxocarboxylic acid metabolism and the biosynthesis of cofactors. nih.gov

Table 1: Key Reaction in the Biosynthesis of the this compound Precursor

| Enzyme | Substrate 1 | Substrate 2 | Product | Pathway Context |

| Homocitrate Synthase (HCS) | Acetyl-CoA | 2-Oxoglutarate | (R)-Homocitrate | α-Aminoadipate Pathway nih.gov |

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated to integrate with the cell's metabolic state. This control occurs at multiple levels, from the expression of biosynthetic genes to the modulation of enzyme activity, and is influenced by environmental cues.

Transcriptional Control: The synthesis of enzymes involved in the pathway, particularly homocitrate synthase, is regulated at the gene expression level. nih.gov In yeast, the LYS20 and LYS21 genes encoding HCS are subject to transcriptional regulation. nih.gov In some bacteria, biosynthetic pathways are controlled by operons that are activated or repressed by specific transcriptional factors in response to cellular needs. mdpi.com For instance, the Gac–Rsm cascade is a known post-transcriptional system that can control the transcription of genes involved in managing carbon storage and secondary metabolism. mdpi.com The nuclear localization of HCS in yeast also suggests potential roles and regulatory links to chromatin functions, separate from its catalytic activity in lysine synthesis. nih.gov

Post-Translational Control: After protein synthesis, the activity of enzymes like HCS can be rapidly modulated by post-translational modifications (PTMs). nih.govallrounder.ai These modifications, which include phosphorylation, acetylation, and ubiquitination, can alter an enzyme's conformation, stability, or ability to bind substrates, thereby acting as molecular switches to turn its activity on or off. allrounder.airsc.org While specific PTMs for HCS are not fully detailed, this represents a primary mechanism for the dynamic regulation of metabolic pathways in response to immediate cellular requirements. nih.gov

The biosynthesis of this compound is responsive to external environmental factors, including both physical and biological stresses.

Physical Stress: Studies on preserved French plums have shown that pressurized treatments can lead to a significant upregulation in the content of organic acids, including dihomocitric acid and homocitrate. mdpi.comresearchgate.net This effect is hypothesized to result from physical changes within the fruit that activate or enhance the activity of biosynthetic enzymes like homocitrate synthase. mdpi.com

Biotic Stress: The metabolic profile of plants can be significantly altered upon infection by pathogens. In cassava (Manihot esculenta), infection with the Sri Lankan cassava mosaic virus (SLCMV) was found to cause changes in the levels of various metabolites. nih.govresearchgate.net Notably, this compound was identified as one of the compounds whose concentration changes in response to the viral infection, indicating that its biosynthetic pathway is sensitive to biotic stress signals. nih.govresearchgate.net

Table 2: Documented External Stimuli Affecting this compound Levels

| Stimulus | Organism | Observed Effect | Proposed Mechanism | Reference |

| Pressurized Treatment | French Plum (Prunus domestica) | Upregulation of dihomocitric acid | Activation of enzymes (e.g., HCS) or metabolic pathways due to physical stress. | mdpi.com |

| Viral Infection (SLCMV) | Cassava (Manihot esculenta) | Altered concentration of this compound | Host metabolic response to biotic stress. | nih.govresearchgate.net |

Compound Reference Table

Enzymatic Interactions and Molecular Mechanisms Involving 2r Dihomocitric Acid

Characterization of Enzymes Interacting with (2R)-Dihomocitric Acid

Current scientific literature does not provide a detailed characterization of enzymes that specifically interact with this compound. Research has largely centered on homocitrate synthase (HCS), the enzyme that catalyzes the condensation of acetyl-CoA and α-ketoglutarate to form homocitrate, a key step in the lysine (B10760008) biosynthesis pathway in many fungi and certain archaea. nih.govfrontiersin.org The potential for HCS or its homologs to process this compound remains an area for future investigation.

Substrate Specificity and Enzyme-Ligand Recognition

There is no specific data available detailing the substrate specificity of an enzyme for this compound. In the context of the related enzyme, homocitrate synthase (HCS), substrate specificity is a well-studied phenomenon. HCS distinguishes its substrate, α-ketoglutarate, from other α-keto acids. researchgate.net The active site of HCS is tailored to bind α-ketoglutarate through a series of specific interactions. nih.gov It is hypothesized that an enzyme capable of binding this compound would possess an active site with a larger binding pocket to accommodate the additional methylene (B1212753) group compared to homocitrate. The principles of enzyme-ligand recognition suggest that the binding would still be governed by a combination of shape complementarity and specific chemical interactions, such as hydrogen bonds and electrostatic interactions, between the functional groups of the substrate and the amino acid residues of the enzyme's active site. khanacademy.orglibretexts.org

Kinetic Parameters of this compound-Related Enzymatic Reactions

Specific kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate (kcat), for enzymatic reactions involving this compound have not been reported in the scientific literature. For comparison, the kinetic parameters for homocitrate synthase from various organisms acting on its natural substrates have been determined. These studies provide a framework for how such parameters could be determined for an enzyme acting on this compound. wikipedia.orglibretexts.org The determination of these parameters would be crucial for understanding the efficiency and reaction mechanism of any such enzyme. mdpi.com

Table 1: Hypothetical Kinetic Parameters for an Enzyme Acting on this compound This table is for illustrative purposes only, as no experimental data is currently available.

| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

|---|---|---|---|---|

| Hypothetical Organism A | This compound | - | - | - |

| Hypothetical Organism B | This compound | - | - | - |

Structural Studies of this compound-Modifying Enzymes

No crystal structures or detailed structural studies of an enzyme in complex with this compound are currently available in public databases. Structural analyses of homocitrate synthase have provided significant insights into the architecture of enzymes that catalyze similar reactions. nih.govrcsb.org These studies reveal a common structural fold and a conserved set of residues in the active site that are essential for substrate binding and catalysis.

Active Site Analysis and Catalytic Residues

A specific active site analysis for an enzyme that processes this compound cannot be provided due to a lack of experimental data. However, based on the well-characterized active sites of homocitrate synthases, we can infer the general features that such an active site might possess. The active site of an enzyme is a specific region where substrate molecules bind and a chemical reaction occurs. mmcmodinagar.ac.inwikipedia.org In homocitrate synthase, the active site is typically located in a cleft and is formed by amino acid residues that may be distant in the primary sequence but are brought together by the protein's three-dimensional folding. nih.govnih.gov Key catalytic residues in HCS often include a general base to deprotonate the acetyl-CoA and a general acid to protonate the intermediate. nih.gov An enzyme acting on this compound would likely employ a similar catalytic mechanism, and therefore possess analogous catalytic residues, though their precise identity and spatial arrangement would be unique to that enzyme.

Conformational Dynamics Upon this compound Binding

The binding of a substrate to an enzyme's active site often induces conformational changes, a concept known as "induced fit". nih.govgouni.edu.ng These changes can range from small local rearrangements to large-scale domain movements, and they are often crucial for positioning the substrate correctly for catalysis and for shielding the reaction from the solvent. nih.govnih.gov While there are no studies on the conformational dynamics of an enzyme upon binding this compound, studies on homocitrate synthase have revealed that substrate binding can lead to significant conformational changes, including the movement of a "lid" domain that covers the active site. nih.gov It is plausible that an enzyme binding the larger this compound molecule would also undergo conformational changes to optimize its active site for the catalytic reaction. frontiersin.org

Advanced Analytical and Computational Methodologies in 2r Dihomocitric Acid Research

Metabolomics-Based Profiling of (2R)-Dihomocitric Acid

Metabolomics, the large-scale study of small molecules or metabolites, provides a functional readout of the physiological state of a cell or organism. upf.edu Profiling this compound within a complex biological matrix is essential for understanding its metabolic context.

Application of Ultra-High Performance Liquid Chromatography-Electrospray Ionization-Quadrupole-Time-of-Flight Mass Spectrometry (UPLC-ESI-Q TRAP-MS/MS) for Quantification

The quantitative analysis of this compound in biological samples is effectively achieved using Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). mdpi.comtechscience.com This powerful technique offers high sensitivity, selectivity, and speed, making it ideal for detecting and quantifying specific metabolites in complex mixtures like cell extracts or fermentation broths. tandfonline.com

The process begins with sample preparation, which may involve extraction using solvents like methanol (B129727) or iso-octane to isolate the metabolites. lipidmaps.org The extract is then injected into the UPLC system, where this compound is separated from other molecules based on its physicochemical properties as it passes through a specialized column, such as a C18 reversed-phase column. mdpi.comtandfonline.com The mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) with a modifier like formic acid, is run in a gradient to ensure optimal separation. mdpi.comlcms.cz

Following chromatographic separation, the analyte enters the mass spectrometer through an electrospray ionization (ESI) source. ESI ionizes the this compound molecules, typically by proton loss in negative ion mode, which is common for acidic compounds. mdpi.com The ionized molecules are then guided into a triple quadrupole or Q TRAP mass analyzer. For quantification, the Multiple Reaction Monitoring (MRM) mode is employed. tandfonline.com In this mode, the first quadrupole selects the specific mass-to-charge ratio (m/z) of the this compound parent ion. This ion is then fragmented in the second quadrupole (the collision cell), and the third quadrupole selects a specific fragment ion for detection. This dual-filtering process provides exceptional specificity and sensitivity, allowing for accurate quantification even at very low concentrations. lcms.cz

| Parameter | Typical Setting for Organic Acid Analysis | Purpose |

| Chromatography Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) mdpi.com | Separates this compound from other sample components. |

| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile lcms.cz | Elutes compounds from the column; gradient is adjusted for optimal separation. |

| Ionization Mode | Electrospray Ionization (ESI), Negative mdpi.com | Generates negatively charged ions of acidic molecules for MS detection. |

| MS Analysis Mode | Multiple Reaction Monitoring (MRM) tandfonline.com | Provides high selectivity and sensitivity for quantification. |

| Parent Ion (Q1) | m/z of deprotonated this compound | Selects the molecule of interest. |

| Fragment Ion (Q3) | m/z of a specific fragment | Confirms the identity of the molecule and enhances detection specificity. |

Data Interpretation and Chemometric Analysis in Complex Matrices

The data generated from UPLC-MS/MS analysis are complex and require sophisticated interpretation. Chemometrics, the application of statistical and mathematical methods to chemical data, is essential for extracting meaningful information. metabolomics.semdpi.com After data acquisition, the first step involves processing the raw data to detect peaks, align retention times, and integrate peak areas, which correspond to the abundance of each metabolite.

Once a data matrix is generated (observations vs. variables), multivariate analysis methods are applied to explore and interpret the dataset. nih.gov Principal Component Analysis (PCA) is a common unsupervised method used as an initial exploratory tool. metabolomics.se PCA reduces the dimensionality of the data, allowing for visualization of the main sources of variation and identification of trends, sample groupings, or outliers. metabolomics.se

For studies aiming to discriminate between different sample groups (e.g., high-yield vs. low-yield fermentation batches), supervised methods like Partial Least Squares-Discriminant Analysis (PLS-DA) or Orthogonal PLS-DA (OPLS-DA) are used. mdpi.comnih.gov These methods model the relationship between metabolite concentrations (like that of this compound) and the predefined sample classes, highlighting the metabolites that are most significant for the discrimination. mdpi.com The validity of these models is confirmed through procedures like permutation testing. nih.gov

Computational Modeling of this compound Interactions

Computational modeling provides powerful tools for investigating how this compound interacts with proteins at a molecular level, offering insights that can be difficult to obtain through experimental methods alone. upf.edu

Molecular Docking Simulations for Protein-Ligand Binding Analysis

Molecular docking is a computational technique used to predict the preferred orientation and conformation of a ligand when it binds to a target protein's binding site. wikipedia.orgoup.com This method is crucial for generating hypotheses about the function of this compound, for instance, in its interaction with enzymes in the lysine (B10760008) biosynthesis pathway. The process involves two main steps: sampling and scoring. youtube.com

First, the three-dimensional structures of both the ligand, this compound, and the target protein are required. These are often obtained from crystallographic databases or generated through homology modeling. The ligand's structure is made flexible to allow for conformational changes. youtube.com Docking algorithms then systematically "dock" the ligand into the protein's active site, exploring various possible orientations and conformations to find the best fit, a process that simulates molecular recognition. wikipedia.org Software like AutoDock or SwissDock can be used for this purpose. oup.comyoutube.com Each resulting pose is evaluated by a scoring function, which estimates the binding affinity, typically in units of kcal/mol. creative-biostructure.com The pose with the most favorable (i.e., most negative) score is considered the most likely binding mode. oup.com

In Silico Prediction of Interaction Affinities and Binding Sites

Following the identification of the most probable binding pose through docking, a detailed in silico analysis is performed to predict the binding affinity and characterize the specific interactions that stabilize the protein-ligand complex. nih.govacs.org Binding affinity is a measure of the strength of the interaction, and its accurate prediction is a central goal in computational drug discovery and biochemical research. oup.com

The analysis focuses on identifying non-covalent interactions between this compound and the amino acid residues within the protein's binding pocket. These interactions are critical for the stability of the complex. Common interaction types include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and protein.

Electrostatic Interactions: Occur between the negatively charged carboxyl groups of this compound and positively charged amino acid residues (e.g., Arginine, Lysine).

Hydrophobic Interactions: Involve nonpolar regions of the ligand and protein.

These interactions can be visualized and analyzed using software tools to understand the structural basis of binding. youtube.com The scoring functions used in docking provide an initial estimate of binding affinity (ΔG), which can be further refined using more computationally intensive methods like Molecular Dynamics (MD) simulations to account for protein flexibility and solvent effects. oup.com

| Interaction Type | Description | Potential Residues Interacting with this compound |

| Hydrogen Bonds | Sharing of a hydrogen atom between donor and acceptor groups. | Serine, Threonine, Asparagine, Glutamine |

| Ionic Bonds / Salt Bridges | Electrostatic attraction between oppositely charged groups. | Lysine, Arginine, Histidine |

| van der Waals Forces | Weak, short-range electrostatic attractive forces. | All amino acid residues in close proximity. |

By combining these advanced analytical and computational approaches, researchers can build a comprehensive understanding of the biochemical significance of this compound.

Functional Significance and Biological Roles of 2r Dihomocitric Acid

Contribution to Organic Acid Profiles in Biological Systems

(2R)-Dihomocitric acid is a component of the organic acid profile in various plant and fermented products. Its detection through advanced analytical techniques, such as ultrahigh-resolution mass spectrometry, allows for the chemical fingerprinting of these complex organic mixtures. uef.fi

In a study analyzing berry wines, this compound was identified as a notable presence across all tested samples. uef.fi Its persistence even after solid-phase extraction, a method used to isolate phenolic compounds, underscores its significance in the chemical makeup of these beverages. uef.fi Similarly, metabolomic analysis of cassava (Manihot esculenta Crantz) leaves has identified this compound as one of the key compounds in their metabolic profile. researchgate.net Research on preserved French plums also noted the upregulation of dihomocitric acid under certain processing conditions. mdpi.com

| Biological System | Context of Detection | Reference |

|---|---|---|

| Cassava (Manihot esculenta Crantz) Leaves | Identified as a key compound in a comparative metabolic analysis of healthy and virus-infected plants. | researchgate.net |

| Berry Wines | Detected as a prominent citric acid derivative in the chemical fingerprinting of various berry wines. | uef.fi |

| Preserved French Plums | Observed to be upregulated following pressurized osmotic sugar treatments during processing. | mdpi.com |

Association with Metabolomic Shifts and Metabolic Pathways

Metabolomics, the study of small molecules or metabolites within an organism, provides insight into the biochemical phenotype of a cell or tissue. frontlinegenomics.com this compound has been identified in studies investigating metabolic disturbances and pathway alterations in response to biotic and abiotic factors. nih.govnih.govplos.org

In research on cassava cultivars, this compound was identified as a differential compound when comparing virus-infected plants to healthy ones. nih.gov Using the Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway database, this compound was associated with "2-Oxocarboxylic acid metabolism" and "Biosynthesis of cofactors". nih.gov This suggests its involvement in fundamental cellular processes that may be altered during a plant's response to pathogens. nih.gov

A study on preserved French plums found that pressurized treatments led to the upregulation of several organic acids, including dihomocitric acid. mdpi.com This metabolic shift was hypothesized to result from effects on enzyme activities within the fruit, potentially promoting the activity of enzymes related to acid synthesis, such as homocitrate synthase. mdpi.com Such alterations in metabolic pathways can significantly affect the final composition of the processed food product. mdpi.com

| Associated Pathway | Biological Context | Observed Effect | Reference |

|---|---|---|---|

| 2-Oxocarboxylic acid metabolism | Metabolic response of cassava to Sri Lankan cassava mosaic virus (SLCMV) infection. | Identified as a differential compound in the metabolic profile. | nih.gov |

| Biosynthesis of cofactors | Metabolic response of cassava to SLCMV infection. | Identified as a differential compound in the metabolic profile. | nih.gov |

| Organic Acid Synthesis | Processing of French plums with pressurized osmotic sugar treatment. | Upregulation of dihomocitric acid, potentially linked to increased activity of enzymes like homocitrate synthase. | mdpi.com |

Influence on Organoleptic Qualities and Product Attributes in Processed Materials

Acidulants are crucial additives in the food and beverage industry, used to impart tartness, regulate pH, and enhance flavor. airedale-group.comresearchgate.net Organic acids are key contributors to the sensory profile of foods, particularly fruits and fermented products, influencing their taste, flavor, and stability. frontiersin.orgjmb.or.kr

The presence and concentration of this compound can influence the final attributes of processed materials. In the production of preserved French plums, the upregulation of dihomocitric acid, along with other organic acids like homocitrate and quinic acid, was linked to pressurized treatments. mdpi.com Changes in the organic acid profile can directly impact the flavor of the final product. mdpi.com For instance, the degradation or transformation of organic acids during heating and processing can lead to significant changes in the nutritional and sensorial quality of food products like tomato juice. researchgate.net

| Processed Material | Processing Method | Observed Influence/Role | Reference |

|---|---|---|---|

| Preserved French Plums | Pressurized osmotic sugar treatment | Upregulation of dihomocitric acid, contributing to changes in the overall organic acid profile which impacts product flavor. | mdpi.com |

| Berry Wines | Fermentation | Identified as a prominent acid, contributing to the overall chemical composition and likely the organoleptic (taste and flavor) profile. | uef.fi |

Future Research Directions and Translational Perspectives for 2r Dihomocitric Acid

Integration of Multi-Omics Data for Comprehensive Pathway Mapping

The era of "omics" provides an unprecedented opportunity to unravel the intricate metabolic networks in which (2R)-dihomocitric acid participates. A systems biology approach, integrating genomics, transcriptomics, proteomics, and metabolomics, can offer a holistic understanding of its synthesis, degradation, and regulatory functions. mdpi.comazolifesciences.com

Current Understanding and Future Goals:

| Omics Layer | Current Insights | Future Research Goals |

| Genomics | Identification of genes encoding enzymes like homocitrate synthase (e.g., aksA) involved in the condensation of α-ketoadipate and acetyl-CoA to form this compound. uniprot.org | Uncovering novel genetic variants and regulatory elements that influence the efficiency of the this compound pathway. |

| Transcriptomics | Initial studies on gene expression changes in response to environmental stimuli that affect organic acid metabolism. | Detailed mapping of the transcriptional regulatory networks that control the expression of genes involved in this compound metabolism under various conditions. |

| Proteomics | Characterization of the structure and function of key enzymes like dihomocitrate synthase. nih.gov | Quantifying the abundance and post-translational modifications of all proteins in the pathway to understand flux control. |

| Metabolomics | Detection of this compound and related metabolites in various biological samples, including plants and beverages. uef.firesearchgate.netmdpi.comresearchgate.net | Comprehensive profiling of the metabolome to identify all interacting metabolic pathways and downstream products of this compound. |

Multi-omics factor analysis (MOFA) is a computational framework that can be employed to discover the principal sources of variation in such complex datasets, disentangling shared and data-type-specific axes of heterogeneity. embopress.org By integrating these diverse data layers, researchers can construct more accurate models of metabolic pathways, identify key regulatory nodes, and predict how the system will respond to genetic or environmental perturbations. azolifesciences.comfrontiersin.org This integrated approach is crucial for understanding the full biological context of this compound.

Biotechnological Applications for Targeted this compound Production or Modulation

The unique chemical structure of this compound makes it a potentially valuable platform chemical for the synthesis of various industrial products. nih.govmdpi.com Metabolic engineering of microorganisms offers a promising avenue for the sustainable and targeted production of this dicarboxylic acid. nih.govnih.govmdpi.com

Future research in this area will likely focus on several key strategies:

Strain Development: Identifying and engineering robust microbial strains, such as Aspergillus niger or Yarrowia lipolytica, which are known for their ability to overproduce other organic acids like citric acid. nih.govbrieflands.com This could involve screening for natural high-producers or using advanced genetic engineering techniques to enhance production capabilities.

Pathway Optimization: Overexpressing key enzymes in the biosynthetic pathway, such as dihomocitrate synthase, and knocking out competing metabolic pathways to channel more carbon flux towards this compound. frontiersin.org For instance, engineering the pathways for precursor supply, like acetyl-CoA and α-ketoadipate, will be critical. mdpi.com

Fermentation Process Optimization: Developing efficient fermentation processes, including optimizing medium composition, pH, aeration, and employing in situ product recovery techniques to alleviate product inhibition and improve yields. mdpi.com

Modulation in Biological Systems: In the context of nitrogen fixation in legumes, where homocitrate (a related compound) is a key component of the iron-molybdenum cofactor of nitrogenase, understanding and potentially modulating the levels of this compound could have agricultural applications. nih.govnih.govebsco.comeos.com While the direct role of this compound in this process is still under investigation, its structural similarity to homocitrate warrants further exploration.

Exploration of Novel Enzyme Activities and Biochemical Transformations Related to this compound

The discovery of novel enzymes and their catalytic capabilities is a cornerstone of advancing biotechnology. nih.govnih.gov The metabolic pathway of this compound likely involves enzymes with uncharacterized or poorly understood activities.

Key Research Areas:

| Enzyme Class | Potential Role in this compound Metabolism | Future Research Focus |

| Synthases | Homocitrate synthase (AksA) has been shown to catalyze the formation of this compound from α-ketoadipate and acetyl-CoA. uniprot.org | Discovering and characterizing novel synthase variants with higher specificity and efficiency for this compound production. Investigating the substrate promiscuity of related synthases. nih.gov |

| Dehydratases/ Hydratases | Homoaconitase (AksD/AksE) catalyzes the dehydration of related compounds like (R)-homocitrate. google.com | Identifying and characterizing the specific hydratases and dehydratases responsible for the interconversion of this compound and its related isomers or downstream products. |

| Dehydrogenases | Homoisocitrate dehydrogenase (AksF) is involved in the oxidation of related compounds. google.com | Exploring novel dehydrogenases that act on this compound, potentially leading to the formation of new and valuable chemical entities. |

| Other Enzymes | Enzymes involved in further metabolism or degradation of this compound. | Screening metagenomic libraries and diverse microbial genomes for enzymes that can transform this compound into other useful molecules, such as biopolymers or specialty chemicals. nih.gov |

Future research should also focus on the biochemical transformations of this compound itself. Investigating its potential as a precursor for the synthesis of novel polymers, chelating agents, or other specialty chemicals could open up new industrial applications. nih.gov The exploration of its derivatives and their properties will be a key area of translational research.

Q & A

Q. What ethical considerations are critical when reporting this compound’s potential therapeutic applications?

- Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) and disclose conflicts of interest. Preclinical studies must follow ARRIVE guidelines for animal research, while human data requires IRB approval. Transparent reporting of negative results prevents publication bias and aligns with NIH guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.